Cas no 1805582-99-3 (Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate)

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H7BrF3NO3/c1-2-18-10(17)7-3-6(5-16)9(4-8(7)12)19-11(13,14)15/h3-4H,2H2,1H3

- InChIKey: SEXBBIUORCOHOI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C#N)C=C1C(=O)OCC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 379

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 59.3

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016937-1g |

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate |

1805582-99-3 | 97% | 1g |

1,579.40 USD | 2021-06-18 | |

| Alichem | A015016937-250mg |

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate |

1805582-99-3 | 97% | 250mg |

480.00 USD | 2021-06-18 | |

| Alichem | A015016937-500mg |

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate |

1805582-99-3 | 97% | 500mg |

863.90 USD | 2021-06-18 |

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate 関連文献

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1805582-99-3): A Comprehensive Overview

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1805582-99-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, holds potential applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate.

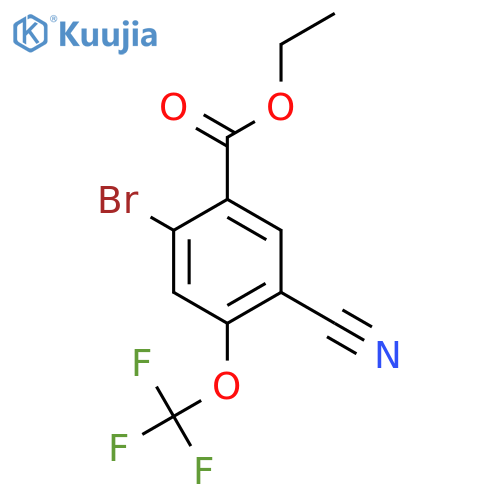

Chemical Structure and Properties

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate is a brominated benzoate derivative with a cyano group and a trifluoromethoxy substituent. The molecular formula of this compound is C13H8BrF3N2O3, and its molecular weight is approximately 366.01 g/mol. The presence of the bromine atom, cyano group, and trifluoromethoxy substituent imparts unique chemical properties to the molecule, making it an attractive candidate for various applications.

The bromine atom in the structure provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives. The cyano group contributes to the compound's electronic properties, enhancing its ability to participate in various chemical reactions. The trifluoromethoxy substituent, known for its strong electron-withdrawing effect, imparts additional stability and reactivity to the molecule.

Synthesis Methods

The synthesis of Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate has been extensively studied in recent years. One common approach involves the bromination of a precursor compound followed by esterification and cyano group introduction. For instance, a typical synthetic route might start with the bromination of 4-trifluoromethoxybenzoic acid using N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.

The resulting 2-bromo-4-trifluoromethoxybenzoic acid can then be esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form ethyl 2-bromo-4-trifluoromethoxybenzoate. Finally, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide ions or a suitable cyanating agent like trimethylsilyl cyanide (TMSCN).

This synthetic route is highly efficient and can be optimized to achieve high yields and purity levels. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or employing catalysts that minimize waste generation.

Applications in Medicinal Chemistry

Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate has shown promise in medicinal chemistry due to its unique structural features and potential biological activity. One area of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The bromine atom can be readily substituted with other functional groups, allowing for the exploration of a diverse range of derivatives with potential therapeutic applications.

Recent studies have investigated the use of Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate-derived compounds as inhibitors of specific enzymes involved in disease pathways. For example, research published in the Journal of Medicinal Chemistry highlighted the development of potent inhibitors of protein kinases using this compound as a starting material. These inhibitors showed promising activity against cancer cell lines and are currently being evaluated for their therapeutic potential.

In addition to enzyme inhibition, Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate-based compounds have also been explored for their anti-inflammatory and antimicrobial properties. Studies have demonstrated that these compounds can effectively reduce inflammation in animal models and exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Applications in Materials Science

Beyond medicinal chemistry, Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate has found applications in materials science due to its unique electronic properties. The presence of the cyano group and trifluoromethoxy substituent makes this compound an excellent candidate for use in organic electronics and photovoltaic materials.

In organic electronics, compounds with strong electron-withdrawing groups like those found in Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate are highly sought after for their ability to enhance charge transport properties. Research published in Advanced Materials has shown that derivatives of this compound can be used as electron acceptors in organic solar cells, leading to improved device performance and efficiency.

Furthermore, the thermal stability and solubility characteristics of Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate-based materials make them suitable for use in various coating applications. These materials can be processed using solution-based techniques such as spin coating or inkjet printing, enabling their integration into flexible electronic devices.

Conclusion

In conclusion, Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1805582-99-3) is a versatile organic compound with significant potential across multiple fields. Its unique chemical structure provides a foundation for developing novel pharmaceuticals and advanced materials with enhanced properties. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in both academic and industrial settings.

1805582-99-3 (Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate) 関連製品

- 77333-45-0(4-Bromo-2-methoxy-6-nitroaniline)

- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)

- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 2097925-57-8(methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate)

- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)